![molecular formula C8H13IO B2691649 1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane CAS No. 2225136-19-4](/img/structure/B2691649.png)
1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane
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Overview
Description
“1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane” is a chemical compound with the molecular formula C6H9IO . It has a molecular weight of 224.04 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9IO/c7-4-6-1-5(2-6)3-8-6/h5H,1-4H2 .
Chemical Reactions Analysis
Bicyclo[2.1.1]hexanes have been synthesized, characterized, and biologically validated as saturated bioisosteres of the ortho-substituted benzene ring .
Scientific Research Applications
Bioactive Compounds Development
Bicyclo[2.1.1]hexanes, including 1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane, are playing an increasingly important role in the development of new bio-active compounds . They are still underexplored from a synthetic accessibility point of view, but their use is growing due to their valuable properties .
Medicinal Chemistry
In medicinal chemistry, chemists tend to prefer sp3-rich and strained bicyclic scaffolds as bio-isosteres . Their intrinsic properties play a fundamental role in modulating and sometimes improving the solubility, activity, and conformational restriction of candidates .
Saturated Bioisosteres of Ortho-Substituted Benzene
1,2-Disubstituted bicyclo[2.1.1]hexanes have been synthesized, characterized, and biologically validated as saturated bioisosteres of the ortho-substituted benzene ring . This makes them valuable in the development of new drugs and agrochemicals .
Fungicides Development
The incorporation of the 1,2-disubstituted bicyclo[2.1.1]hexane core into the structure of fungicides boscalid (BASF), bixafen (Bayer CS), and fluxapyroxad (BASF) gave saturated patent-free analogs with high antifungal activity . This shows the potential of this compound in the development of new fungicides .
Synthetic Routes and Methodologies
Bicyclo[2.1.1] hexane systems have been the highlight of numerous works . These works focused on new synthetic routes, implementation of new methodologies, and new exit vectorization .
Chemical Space Exploration
The use of 1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane can open the gate to sp3-rich new chemical space . This can lead to the discovery of new compounds with unique properties .
Future Directions
The future directions for research on “1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. The development of new synthetic routes and methodologies, as well as the implementation of new exit vectorization, could be beneficial .
Mechanism of Action
Target of Action
The primary targets of 1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane are fungicides such as boscalid, bixafen, and fluxapyroxad . These fungicides are known to inhibit the enzyme succinate dehydrogenase, which is crucial for cellular respiration in fungi .
Mode of Action
1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane interacts with its targets by being incorporated into their structure . This incorporation results in the creation of saturated, patent-free analogs of these fungicides
Biochemical Pathways
The incorporation of 1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane into the structure of fungicides affects the biochemical pathway of cellular respiration in fungi . By inhibiting the enzyme succinate dehydrogenase, these fungicides disrupt the electron transport chain, leading to a halt in ATP production and ultimately causing the death of the fungus .
Result of Action
The result of the action of 1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane is the inhibition of cellular respiration in fungi, leading to their death . This makes it a potent antifungal agent, with high antifungal activity reported for its analogs .
properties
IUPAC Name |
1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IO/c1-7(2)6-3-8(4-6,5-9)10-7/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRSZJJEPOOPST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C2)(O1)CI)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane |
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